molecular formula C11H18N4O B7585066 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one

3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one

Cat. No. B7585066
M. Wt: 222.29 g/mol
InChI Key: VFSTYSSPJRZROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA belongs to the class of pyrrolidinones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can inhibit the activity of COX-2, reduce the production of pro-inflammatory cytokines, and modulate the activity of GABA receptors. In vivo studies have shown that 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has also been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is its diverse biological activity, which makes it a useful tool for studying various biological processes. 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is its potential toxicity, which requires careful handling and disposal. Additionally, the exact mechanism of action of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one. One area of interest is the development of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one-based drug delivery systems, which could improve the efficacy and safety of various drugs. Another area of interest is the investigation of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one's effects on other biological processes, such as cell signaling and gene expression. Additionally, the development of new synthetic methods for 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one could improve its availability and purity, which could facilitate further research.

Synthesis Methods

The synthesis of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one involves the reaction of 1-methylpyrazole-3-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with 2-oxo-1-pyrrolidine acetamide to yield 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one. The purity of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can be improved by recrystallization or column chromatography.

Scientific Research Applications

3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In pharmacology, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors. In material science, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been used as a building block for the synthesis of various polymers and dendrimers.

properties

IUPAC Name

3-[(1-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)15-7-4-9(11(15)16)12-10-5-6-14(3)13-10/h5-6,8-9H,4,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSTYSSPJRZROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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